REACTION_CXSMILES
|
[Na].Cl[C:3]1[CH:4]=[N:5][CH:6]=[C:7](Cl)[CH:8]=1.[OH-].[Na+].[CH2:12]([NH2:15])[CH2:13][NH2:14].C[C:17](C)([O-:19])C.[K+]>COCCOC.CS(C)=O.CO>[NH3:5].[CH3:17][O:19][C:3]1[CH:8]=[C:7]([NH:14][CH2:13][CH2:12][NH2:15])[CH:6]=[N:5][CH:4]=1 |f:2.3,5.6,^1:0|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with diethyl ether (500 ml)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted five times with ethyl acetate (500 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=NC1)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |